molecular formula C16H24N4O2S B2903002 1-isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 851169-31-8

1-isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2903002
CAS No.: 851169-31-8
M. Wt: 336.45
InChI Key: XYNDYISFRTXYFQ-UHFFFAOYSA-N
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Description

1-Isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes multiple functional groups such as isobutyl, mercapto, methyl, and neopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the isobutyl, mercapto, methyl, and neopentyl groups through various substitution reactions. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The isobutyl and neopentyl groups can be introduced via alkylation reactions using alkyl halides in the presence of a strong base. The mercapto group can be added through thiolation reactions using thiol reagents.

    Final Cyclization: The final step often involves cyclization to form the pyrimidine ring, which can be facilitated by heating or using specific catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts due to its versatile reactivity.

Mechanism of Action

The mechanism by which 1-isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of drug development.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses. This can be useful in studying cell biology and developing new therapeutic strategies.

Comparison with Similar Compounds

    1-Isobutyl-5-mercapto-3-methylpyrimidine-2,4(1H,3H)-dione: Lacks the neopentyl group, which may affect its reactivity and applications.

    1-Isobutyl-5-mercapto-7-neopentylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group, potentially altering its chemical properties.

    1-Isobutyl-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Lacks the mercapto group, which is crucial for certain reactions and applications.

Uniqueness: 1-Isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of all four functional groups, which confer a combination of reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-(2,2-dimethylpropyl)-3-methyl-1-(2-methylpropyl)-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-9(2)8-20-12-11(14(21)19(6)15(20)22)13(23)18-10(17-12)7-16(3,4)5/h9H,7-8H2,1-6H3,(H,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNDYISFRTXYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=S)N=C(N2)CC(C)(C)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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